8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 8,10-dimethyl-
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Overview
Description
9,11-dimethylpyrimido[5’,4’:3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione is a complex heterocyclic compound that belongs to the pyrrolo[2,1-a]isoquinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-dimethylpyrimido[5’,4’:3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione can be achieved through various methods. One common approach involves the use of a domino reaction, which includes oxidative dehydrogenation, cyclization coupling, and dehydrogenative aromatization . This reaction is typically promoted by a four-component catalytic system under aerobic conditions, including [RuCl2(p-cymene)]2, CuCl, copper acetate monohydrate, and TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9,11-dimethylpyrimido[5’,4’:3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as molecular iodine or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions of the molecule, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Molecular iodine, oxygen gas.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or copper, specific solvents like DMF or TFE.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
9,11-dimethylpyrimido[5’,4’:3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent due to its cytotoxic activity and ability to inhibit topoisomerase.
Material Science: The compound’s unique structure makes it a candidate for use in optoelectronic materials and sensors.
Biology: It has shown promise in biological studies for its antiviral and antibacterial properties.
Mechanism of Action
The mechanism of action of 9,11-dimethylpyrimido[5’,4’:3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cytotoxic effects on cancer cells . Additionally, its structure allows it to interact with various biological pathways, contributing to its antiviral and antibacterial activities.
Comparison with Similar Compounds
Similar Compounds
Erythrina Alkaloids: These compounds also contain the pyrrolo[2,1-a]isoquinoline core and are known for their pharmacological properties, such as hypotensive and anticonvulsive effects.
Uniqueness
9,11-dimethylpyrimido[5’,4’:3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione is unique due to its specific substitution pattern and the presence of the pyrimido ring fused to the isoquinoline core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
13,15-dimethyl-10,13,15-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(17),2,4,6,8,11-hexaene-14,16-dione |
InChI |
InChI=1S/C16H13N3O2/c1-17-12-9-19-8-7-10-5-3-4-6-11(10)14(19)13(12)15(20)18(2)16(17)21/h3-9H,1-2H3 |
InChI Key |
ASZMXDJUWGHDFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN3C=CC4=CC=CC=C4C3=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
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